3-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound featuring benzofuran rings.
Preparation Methods
The synthesis of benzofuran derivatives often involves complex organic reactions. One common method includes the use of copper-mediated and palladium-catalyzed coupling reactions . These reactions typically involve the coupling of iodide and stannane derivatives of benzofuran under specific conditions to form the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzofuran derivatives, including 3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE, have been extensively studied for their biological activities . They exhibit properties such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds are used in medicinal chemistry for drug development, particularly as potential therapeutic agents for diseases like cancer and viral infections. Additionally, they are used in the synthesis of complex organic molecules in the chemical industry.
Mechanism of Action
The mechanism of action of benzofuran derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit the activity of enzymes or receptors involved in disease processes. For example, some benzofuran derivatives have been shown to inhibit the replication of viruses by targeting viral enzymes . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Benzofuran derivatives are unique due to their diverse biological activities and structural versatility. Similar compounds include benzothiophene derivatives, which also exhibit significant biological activities . benzofuran derivatives are often preferred due to their higher stability and ease of synthesis. Other similar compounds include coumarin and flavonoid derivatives, which share some structural features and biological activities with benzofuran derivatives.
Properties
Molecular Formula |
C28H24N2O4 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H24N2O4/c1-16-8-10-20(11-9-16)29-28(32)27-26(21-6-4-5-7-22(21)34-27)30-24(31)14-19-15-33-23-13-17(2)12-18(3)25(19)23/h4-13,15H,14H2,1-3H3,(H,29,32)(H,30,31) |
InChI Key |
NVRAIUKOOBLMOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=CC(=CC(=C54)C)C |
Origin of Product |
United States |
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